![molecular formula C21H22O4 B3019130 Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 314745-47-6](/img/structure/B3019130.png)
Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a compound that falls within the class of benzofuran derivatives. Benzofurans are heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and their presence in various natural products. The compound of interest is structurally related to benzofuran derivatives that have been synthesized and characterized for potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the cyclization of propionic acid derivatives, as demonstrated in the preparation of different benzofuran compounds . Another method includes the palladium-catalyzed reactions of propargylic carbonates with nucleophiles, which has been shown to efficiently produce substituted benzofurans . Although the specific synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques, including NMR spectroscopy and X-ray crystallography . These techniques allow for the determination of the molecular conformation and the absolute configuration of the compounds. For instance, the structural analysis of related arylpiperazine derivatives has been performed using TDDFT calculations and X-ray crystallography .
Chemical Reactions Analysis
Benzofuran derivatives can undergo a range of chemical reactions, which can be used to further modify their structure and introduce new functional groups. The reactivity of these compounds can be influenced by the substituents present on the benzofuran core. For example, the introduction of halogen and aminoalkyl groups into methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives has been explored . Additionally, the synthesis of thiazol-imines from benzofuran derivatives indicates the potential for these compounds to participate in multi-component reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties can be influenced by the nature of the substituents attached to the benzofuran core. The antimicrobial activity of certain benzofuran derivatives has been tested, suggesting that these compounds could have potential applications in the development of new antimicrobial agents . Furthermore, the crystal packing and intermolecular interactions of these compounds can be affected by phenyl substitution, as shown in the crystal structure elucidation of thiazol-imines .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has identified compounds structurally related to Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate exhibiting significant anticancer properties. For example, a study isolated neolignans from Daphniphyllum macropodum, including methyl (E)-6-hydroxy-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carboxylate. This compound demonstrated notable antiproliferative activity against human NSCLC A549 and H460 cell lines, suggesting potential in cancer treatment (Ma et al., 2017).
Synthesis and Structural Analysis
Significant research focuses on the synthesis and structural analysis of benzofuran derivatives. For instance, studies have developed methods for synthesizing compounds like tiruneesiin, a neolignan from Justicia species, starting from methyl ferulate (Subbaraju et al., 2007). Such research aids in understanding the chemical properties and potential applications of these compounds.
Molecular Interaction Studies
Some research explores how similar benzofuran derivatives interact at the molecular level. For instance, a study on NBOMe derivatives, including 1-(1-Benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]propan-2-amine, provided insights into their metabolism, plasma protein binding, and detection in urine, which is crucial for understanding their biological effects and potential toxicology (Richter et al., 2019).
Development of Novel Therapeutic Agents
Research has been conducted to develop novel therapeutic agents from benzofuran compounds. A study synthesized a range of dihydrobenzofuran lignans and benzofurans, evaluating their anticancer activity. They found specific compounds exhibiting promising activity, particularly against leukemia and breast cancer cell lines (Pieters et al., 1999). This research indicates the potential of benzofuran derivatives in developing new cancer treatments.
Eigenschaften
IUPAC Name |
propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)24-21(22)20-15(4)25-19-10-9-17(11-18(19)20)23-12-16-7-5-14(3)6-8-16/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLMZSRTFBEWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3019052.png)
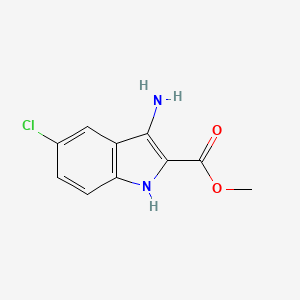
![N-(4-ethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B3019054.png)
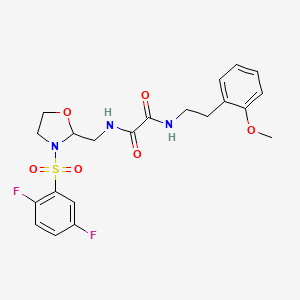

![ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3019058.png)
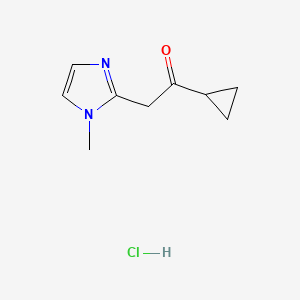
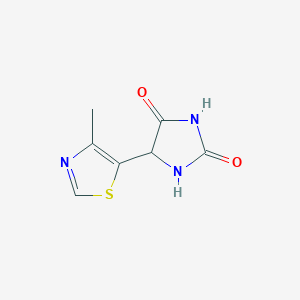
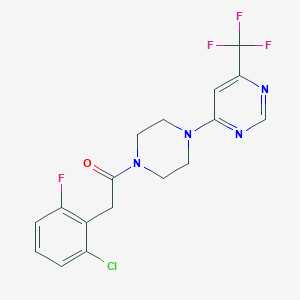
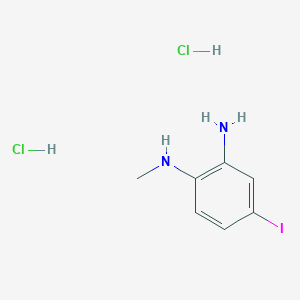
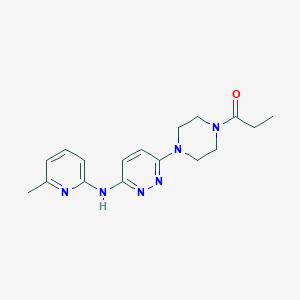
![1-[(5-Chloropyrazin-2-yl)methyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B3019070.png)